molecular formula C20H20FN3O2 B11063684 Acetamide, 2-(4-fluorophenoxy)-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-

Acetamide, 2-(4-fluorophenoxy)-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-

Cat. No.: B11063684
M. Wt: 353.4 g/mol
InChI Key: WRIPBGDDDAZZIG-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a synthetic organic compound with the molecular formula C22H22FN3O2 It is characterized by the presence of a fluorophenoxy group, a pyrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with 3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-5-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-FLUOROPHENOXY)-N-(3-METHYLPHENYL)ACETAMIDE
  • 2-FLUORO-4-METHYLPHENOL
  • (4-(3-FLUOROPHENOXY)-2-METHYLPHENYL)(METHYL)SULFANE

Uniqueness

2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C20H20FN3O2/c1-14-4-3-5-16(10-14)12-24-19(11-15(2)23-24)22-20(25)13-26-18-8-6-17(21)7-9-18/h3-11H,12-13H2,1-2H3,(H,22,25)

InChI Key

WRIPBGDDDAZZIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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